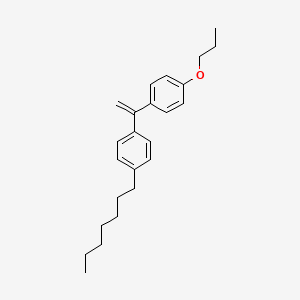
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a vinyl group and a propoxybenzene moiety
Preparation Methods
The synthesis of 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, potentially modulating biological pathways and cellular functions .
Comparison with Similar Compounds
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be compared with other similar compounds, such as phenylboronic acid and pinacol boronic esters . While these compounds share some structural similarities, they differ in their functional groups and reactivity. For example, phenylboronic acid contains a boronic acid group, which imparts unique reactivity towards diols and other nucleophiles. In contrast, this compound’s vinyl and propoxy groups provide distinct electronic and steric properties, making it suitable for different applications.
Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- Alkyl-substituted aromatic hydrocarbons
Properties
CAS No. |
51555-02-3 |
|---|---|
Molecular Formula |
C24H32O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-heptyl-4-[1-(4-propoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-4-6-7-8-9-10-21-11-13-22(14-12-21)20(3)23-15-17-24(18-16-23)25-19-5-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
FCRRHENEPCOJGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















